3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid is a chemical compound with the CAS Number: 186320-18-3 . It has a molecular weight of 325.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Homologation
- The Arndt-Eistert protocol has been successfully applied starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield (Ellmerer-Müller et al., 1998).
Applications in Solid Phase Synthesis
- New linkers for solid-phase synthesis based on 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid have been developed. These supports show higher acid stability compared to standard trityl resins and allow for immobilization and further modifications of carboxylic acids and amines (Bleicher et al., 2000).
Preparation for Solid-Phase Syntheses
- Preparation of three new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains (from Ile, Tyr, and Met) has been described. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Self-assembled Structures
- Fmoc modified aliphatic uncharged single amino acids, including (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanine and others, have been studied for their self-assembling properties under varying conditions. These modified amino acids may pave the way for the design of novel self-assembled architectures (Gour et al., 2021).
Derivatives for Peptide Synthesis
- The synthesis of oligomers derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, incorporating these monomer units into solid-phase synthesis, has led to efficient synthesis of oligomers of varying lengths (Gregar & Gervay-Hague, 2004).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUGHJJKNFCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404127 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid | |
CAS RN |
282524-78-1 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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